molecular formula C29H26FN7O B12463397 (11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one

(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one

Cat. No.: B12463397
M. Wt: 507.6 g/mol
InChI Key: BBIPVJCGIASXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITI214 free base: is a potent, central nervous system-active, orally bioavailable inhibitor of phosphodiesterase type 1 (PDE1). It exhibits excellent selectivity against other phosphodiesterase family members and a range of enzymes, receptors, transporters, and ion channels. The compound has shown efficacy in various animal models of motor and cognitive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ITI214 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of ITI214 free base likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: ITI214 free base undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure the desired transformation without degrading the compound .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

ITI214 free base exerts its effects by inhibiting phosphodiesterase type 1, an enzyme that breaks down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, ITI214 free base increases the levels of these cyclic nucleotides, leading to various physiological effects. In the heart, it enhances cardiac contractility and dilates blood vessels, improving cardiac output and reducing vascular resistance . In the immune system, it modulates the function of immune cells, promoting antitumor immunity .

Comparison with Similar Compounds

Uniqueness: ITI214 free base is unique due to its high selectivity for phosphodiesterase type 1 and its potent central nervous system activity. It has shown efficacy in various animal models and has potential therapeutic applications in both cardiovascular and oncological diseases .

Properties

Molecular Formula

C29H26FN7O

Molecular Weight

507.6 g/mol

IUPAC Name

5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one

InChI

InChI=1S/C29H26FN7O/c1-35-28(38)25-26(31-20-7-3-2-4-8-20)36(34-27(25)37-23-11-5-10-22(23)33-29(35)37)17-18-13-15-19(16-14-18)21-9-6-12-24(30)32-21/h2-4,6-9,12-16,22-23,31H,5,10-11,17H2,1H3

InChI Key

BBIPVJCGIASXJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N(N=C2N3C1=NC4C3CCC4)CC5=CC=C(C=C5)C6=NC(=CC=C6)F)NC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.